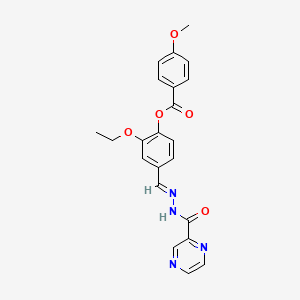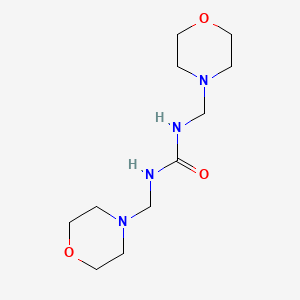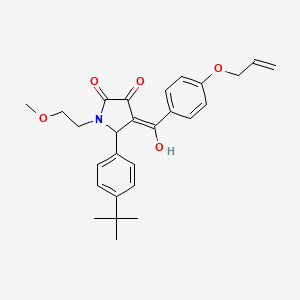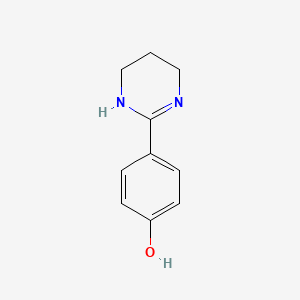
2-Ethoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 4-methoxybenzoate: is a fascinating compound with a complex structure. It falls within the class of aryl compounds and has the molecular formula C₂₂H₂₀N₄O₅. Its molecular weight is approximately 420.41 g/mol .
Métodos De Preparación
Industrial Production Methods: Industrial-scale production methods for this compound remain proprietary. academic research often informs industrial processes, and the Suzuki–Miyaura coupling could be a key step.
Análisis De Reacciones Químicas
Reactivity: This compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific reactivity depends on the functional groups present. For instance:
Oxidation: Oxidative processes may lead to the formation of new bonds.
Reduction: Reduction reactions could modify the compound’s functional groups.
Substitution: Substitution reactions may replace specific atoms or groups.
Common Reagents and Conditions: Common reagents include palladium catalysts, boron reagents (such as organotrifluoroborates), and appropriate solvents. Reaction conditions are typically mild, making the Suzuki–Miyaura coupling attractive for functional group-tolerant transformations.
Major Products: The major products formed during these reactions would depend on the specific reaction conditions and the substituents on the compound.
Aplicaciones Científicas De Investigación
Chemistry: Researchers explore this compound’s reactivity, stability, and potential applications in organic synthesis. Its unique structure may lead to novel reactions.
Biology and Medicine:
Industry: In industry, this compound could serve as a starting material for the synthesis of more complex molecules.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects remains elusive. Further research is needed to understand its interactions with biological targets and pathways.
Comparación Con Compuestos Similares
Comparing this compound with structurally related analogs can highlight its uniqueness. Unfortunately, without specific examples, I cannot provide a direct comparison. exploring related pyrazine-based compounds may reveal interesting insights.
Propiedades
Número CAS |
769148-90-5 |
|---|---|
Fórmula molecular |
C22H20N4O5 |
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
[2-ethoxy-4-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C22H20N4O5/c1-3-30-20-12-15(13-25-26-21(27)18-14-23-10-11-24-18)4-9-19(20)31-22(28)16-5-7-17(29-2)8-6-16/h4-14H,3H2,1-2H3,(H,26,27)/b25-13+ |
Clave InChI |
SBBMGHLBPBULDF-DHRITJCHSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=NC=CN=C2)OC(=O)C3=CC=C(C=C3)OC |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=NC=CN=C2)OC(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Chlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011813.png)
![N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12011826.png)

![N-(2,4-Dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12011830.png)

![3-{4-(4-bromophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12011837.png)

![2-[(4-chlorophenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B12011843.png)
![[4-bromo-2-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12011847.png)


![1-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]naphthalen-2-ol](/img/structure/B12011877.png)

![[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12011880.png)
